Cas no 50489-48-0 (2-Propen-1-one,1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-3-phenyl-)

2-Propen-1-one,1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-3-phenyl- structure
50489-48-0 structure
Product name:2-Propen-1-one,1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-3-phenyl-
CAS No:50489-48-0
MF:C19H20O6
MW:344.358506202698
CID:383550
PubChem ID:6442392

2-Propen-1-one,1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-3-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one,1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-3-phenyl-
    • (E)-1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-3-phenylprop-2-en-1-one
    • DTXSID101345749
    • LMPK12120362
    • 50489-48-0
    • 1-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)-3-phenylprop-2-en-1-one
    • AKOS040734716
    • 2-Propen-1-one, 1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-3-phenyl-
    • Methylpedicin
    • 57499-44-2
    • Kanakugiol
    • SCHEMBL6845894
    • 2'-hydroxy-3',4',5',6'-tetra-methoxychalcone
    • DTXSID401345750
    • Inchi: InChI=1S/C19H20O6/c1-22-16-14(13(20)11-10-12-8-6-5-7-9-12)15(21)17(23-2)19(25-4)18(16)24-3/h5-11,21H,1-4H3/b11-10+
    • InChI Key: LETBAZLAGJPEIM-ZHACJKMWSA-N
    • SMILES: COC1=C(C(=C(C(=C1C(=O)C=CC2=CC=CC=C2)O)OC)OC)OC

Computed Properties

  • Exact Mass: 344.126
  • Monoisotopic Mass: 344.125988
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 445
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.2
  • XLogP3: 3.8

Experimental Properties

  • Density: 1.211
  • Boiling Point: 558.5°Cat760mmHg
  • Flash Point: 200.2°C
  • Refractive Index: 1.588
  • PSA: 74.22

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